molecular formula C15H7Cl2F3N2 B12514349 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B12514349
M. Wt: 343.1 g/mol
InChI Key: GWJMDWREXYPORP-UHFFFAOYSA-N
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile is a complex organic compound that features both pyridine and phenyl groups, along with chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the pyridine ring: This can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents.

    Introduction of the phenyl group: This step involves coupling the pyridine derivative with a 4-chlorophenyl group under specific conditions.

    Formation of the prop-2-enenitrile moiety: This is typically done through a condensation reaction involving the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H7Cl2F3N2

Molecular Weight

343.1 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile

InChI

InChI=1S/C15H7Cl2F3N2/c16-12-3-1-9(2-4-12)10(7-21)5-14-13(17)6-11(8-22-14)15(18,19)20/h1-6,8H

InChI Key

GWJMDWREXYPORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl

Origin of Product

United States

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